[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGYNYRAPHNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced pyrazole derivative .
Scientific Research Applications
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features
Mechanism of Action
The mechanism of action of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyrazole ring provides a stable scaffold for interaction. The acetonitrile group can participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Table 1: Structural Analogues and Key Properties
Reactivity and Functionalization Potential
- Nitrile Group Reactivity: The acetonitrile moiety in this compound allows for reactions such as nucleophilic additions or cyclizations to form heterocyclic scaffolds. For example, describes a synthesis route for a triazolyl-naphthyridinone derivative using a bromophenyl-acetonitrile precursor .
- Halogen Effects : Bromine at the 4-position of the phenyl ring increases electron-withdrawing effects compared to chlorine or fluorine analogues, influencing electronic properties and binding affinities in biological targets .
Crystallographic and Spectroscopic Insights
- Crystallography: Structural analogs like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Crystallogr. E 2012, o2586) exhibit planar pyrazole rings stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound .
- ¹H NMR Trends : The acetamide derivative () shows distinct methyl group signals (δ 1.92 ppm), whereas nitrile-containing analogues lack proton signals adjacent to the CN group, simplifying spectral interpretation .
Biological Activity
The compound [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.
Anticancer Activity
Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties, particularly against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation, such as the BRAF and EGFR pathways. For instance, compounds similar to this compound have shown promising results in inhibiting mutant BRAF activity, which is crucial for melanoma treatment .
- Case Study : A study demonstrated that a series of pyrazole derivatives exhibited IC50 values in the nanomolar range against BRAF mutant melanoma cell lines. Specifically, compounds with a similar structure to this compound showed potent antiproliferative effects against MCF-7 breast cancer cells with IC50 values around 0.08 µM .
| Compound Name | Target Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.08 |
| Novel BRAF Inhibitor | WM266.4 | 0.05 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, with several studies highlighting their effectiveness in reducing inflammation markers.
- Mechanism : Pyrazole compounds often inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. For example, derivatives have been compared with established anti-inflammatory drugs like diclofenac and celecoxib, showing comparable efficacy .
- Research Findings : A recent investigation revealed that certain pyrazole derivatives significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
| Compound Name | Inflammation Model | Efficacy Comparison |
|---|---|---|
| This compound | LPS-stimulated macrophages | Comparable to diclofenac |
Antimicrobial Activity
Emerging data suggest that pyrazole derivatives also possess antimicrobial properties.
- Study Results : Research has shown that certain pyrazole compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes .
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 µg/mL |
| Novel Pyrazole Derivative | Escherichia coli | 100 µg/mL |
Q & A
Q. Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton correlations and long-range C-H couplings. For example, HMBC can confirm nitrile (C≡N) connectivity to the pyrazole ring .
- IR Spectroscopy : The nitrile stretch (~2200–2250 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹) bands validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 279.155 for C₁₁H₇BrN₂S derivatives) confirms molecular formulas .
How do computational methods (e.g., DFT) predict reactivity and intermolecular interactions of this compound?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). For example, MEP analysis identifies electrophilic/nucleophilic sites in pyrazole derivatives .
- Molecular Dynamics (MD) : Simulates solvent effects and stability of hydrogen-bonded aggregates. Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs in crystals .
- Docking Studies : Predicts binding modes to biological targets (e.g., TNIK kinase inhibitors), guiding SAR for anticancer applications .
What strategies mitigate contradictions in biological activity data for pyrazole-acetonitrile analogs?
Q. Methodological Answer :
- Dose-Response Curves : Use IC₅₀ values (e.g., TNIK inhibition assays) to compare potency across analogs .
- Control Experiments : Verify off-target effects via kinase profiling panels.
- Structural Modifications : Introduce substituents (e.g., fluorine at the 4-position) to enhance selectivity, as seen in fluazolate derivatives .
How are hydrogen-bonding networks analyzed in crystals of this compound, and what insights do they provide?
Q. Methodological Answer :
- Graph Set Analysis : Classifies H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism .
- ORTEP Diagrams : Visualize molecular packing and π-π stacking interactions (e.g., bromophenyl-pyrazole overlap) .
- Thermal Ellipsoids : Assess positional disorder or dynamic motion in the crystal lattice .
What are the challenges in scaling up synthesis while maintaining purity for pharmacological studies?
Q. Methodological Answer :
- Purification : Use recrystallization (ethanol/water) or preparative HPLC to remove regioisomers .
- Stability Testing : Monitor nitrile hydrolysis under acidic/basic conditions via LC-MS.
- Batch Consistency : Validate purity (>95%) via ¹H NMR integration and elemental analysis .
How do steric and electronic effects of the 4-bromophenyl group influence reactivity?
Q. Methodological Answer :
- Steric Effects : The bulky bromophenyl group hinders nucleophilic attack at the pyrazole C-3 position.
- Electronic Effects : The electron-withdrawing Br enhances electrophilicity of the acetonitrile group, facilitating cross-coupling (e.g., Suzuki-Miyaura) .
- Comparative Studies : Replace Br with Cl or F to isolate electronic contributions .
What crystallographic software tools are recommended for structure refinement of bromophenyl-pyrazole derivatives?
Q. Methodological Answer :
- SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen positions .
- OLEX2/APEX3 : Integrate data processing, solution, and refinement workflows .
- Validation : Check for missed symmetry (PLATON) and R-factor convergence (<5% discrepancy) .
How can regioselective functionalization of the pyrazole ring be achieved for SAR studies?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
